SiR-DBCO
Description
Properties
Molecular Formula |
C45H42N4O4Si |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C45H42N4O4Si/c1-47(2)33-18-21-36-40(26-33)54(5,6)41-27-34(48(3)4)19-22-37(41)45(36)38-25-31(17-20-35(38)44(52)53-45)43(51)46-24-23-42(50)49-28-32-13-8-7-11-29(32)15-16-30-12-9-10-14-39(30)49/h7-14,17-22,25-27H,23-24,28H2,1-6H3,(H,46,51) |
InChI Key |
XAKLGZMKEDUDBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Bioorthogonal Assembly
This compound is typically synthesized via a two-step strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The first step involves functionalizing the target molecule (e.g., DiI-N3) with an azide group, followed by conjugation to DBCO-modified silicon rhodamine (SiR). For example, DiI-N3 is incubated with cells to enable membrane integration, after which This compound is introduced to form the stable triazole linkage. This approach minimizes background fluorescence and ensures high labeling specificity.
Key parameters for optimal conjugation include:
Direct Chemical Synthesis
While detailed synthetic protocols for this compound are often proprietary, analogous DBCO conjugation methods provide insights. The EZ-Link™ DBCO Protein Labeling Kit (Thermo Fisher) outlines a generalized procedure:
- Reconstitution : DBCO-PEG4-TFP ester is dissolved in anhydrous DMSO.
- Reaction : A 10–40× molar excess of DBCO reagent is added to the target molecule (e.g., SiR-amine) in phosphate-buffered saline (PBS), pH 7.2.
- Purification : Unreacted DBCO is removed via size-exclusion chromatography.
For this compound, this method likely involves reacting SiR derivatives (e.g., SiR-carboxylic acid) with amine-reactive DBCO linkers, though exact stoichiometric ratios remain unpublished.
Characterization and Quality Control
Spectroscopic Validation
Successful this compound synthesis is confirmed through:
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, indicating >95% purity. Residual DMSO or unreacted intermediates are undetectable at concentrations <0.1%.
Functional Performance in Biological Systems
Plasma Membrane Labeling
In HeLa cells, this compound achieves 72 ± 19 nm resolution under STED microscopy when paired with DiI-N3. Key performance metrics include:
| Parameter | Value | Source |
|---|---|---|
| Photostability (t1/2) | 62.9 ± 1.4 minutes | |
| Signal-to-background | 28:1 | |
| Colocalization with VAMP2-pH | PCC = 0.63 ± 0.06 |
Mitochondrial Imaging
This compound enables long-term mitochondrial tracking when conjugated to MAO-N3, a mitochondrial membrane probe. At 100 nM, it sustains fluorescence for >7 minutes under continuous STED illumination.
Comparative Analysis of DBCO Conjugation Strategies
SPAAC vs. Tetrazine Ligation
While this compound relies on SPAAC, alternative HIDE probes use tetrazine ligation (e.g., SiR-Tz). Comparative studies show:
Solubility and Cell Permeability
This compound’s PEG4 spacer enhances aqueous solubility (up to 2 mM in PBS) compared to non-PEGylated analogs. Its logP of −1.2 ensures efficient cell membrane penetration without transfection agents.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions: SiR-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction can be carried out under mild conditions, without the need for toxic catalysts, making it suitable for biological applications .
Major Products Formed: The major products formed from the SPAAC reaction are stable triazole-linked conjugates. These conjugates retain the fluorescent properties of the this compound dye, making them useful for imaging and labeling applications .
Scientific Research Applications
Applications in Cellular Imaging
-
High-Density Environment-Sensitive Probes
SiR-DBCO is employed to create high-density environment-sensitive (HIDE) probes. These probes allow researchers to perform two-color super-resolution imaging in live cells. For instance, studies have shown that when HeLa cells are treated with this compound alongside other reactive dyes, it enables the visualization of cellular structures such as the plasma membrane and mitochondria with high spatial resolution . -
Long-Term Imaging Capabilities
The compound has been demonstrated to support long-term imaging of organelles, such as the inner mitochondrial membrane. By utilizing this compound in conjunction with other fluorescent markers, researchers can capture dynamic cellular processes over extended periods without significant photobleaching, making it ideal for time-lapse studies . -
Improved Visualization Techniques
In combination with other fluorophores, this compound enhances the visualization of discrete structures within cells. For example, when paired with MAO-N3 and visualized using stimulated emission depletion (STED) microscopy, it improves the resolution and clarity of mitochondrial cristae structures compared to traditional dyes .
Case Studies Highlighting Applications
Advantages of Using this compound
- Photostability : this compound exhibits high photostability compared to other fluorescent dyes, allowing for prolonged imaging sessions without significant loss of signal intensity.
- Bioorthogonality : The ability to react specifically with azides makes this compound an excellent choice for targeted labeling in complex biological systems.
- Versatility : Its compatibility with various imaging techniques (e.g., STED microscopy) broadens its applicability across different research areas.
Mechanism of Action
SiR-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group in this compound reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for biological applications. The fluorescent properties of this compound allow for the visualization of the conjugates in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Photostability and Signal Longevity
SiR-DBCO outperforms conventional dyes in maintaining fluorescence intensity during long-term imaging:
Key Finding : this compound-based HIDE probes exhibit 3.2× longer half-life than SiR-HaloTag ligands (e.g., SiR-CA) and 16× longer than fluorescent protein tags (e.g., mEmerald) .
Spatial Resolution in Super-Resolution Imaging
This compound enables sub-100 nm resolution in structured illumination microscopy (SIM) and stimulated emission depletion (STED) imaging:
Key Finding : this compound resolves cristae distances of 68–184 nm , critical for studying mitochondrial dynamics .
Specificity and Organelle Targeting
This compound’s SPAAC reaction ensures mitochondrial specificity, unlike nonspecific dyes:
| Compound | Mitochondrial PCC* | ER/Golgi PCC* | Azide Dependency | Reference |
|---|---|---|---|---|
| This compound/MAO-N3 | 0.72 ± 0.01 | <0.1 | Yes | |
| NAO/SiR-DBCO | 0.81 ± 0.01 | N/A | No (background) | |
| MitoTracker | 0.65 ± 0.01 | ~0.3 | No |
*Pearson’s colocalization coefficient (PCC) with PDHA1-GFP (mitochondrial matrix marker).
Key Finding : this compound shows minimal off-target binding to the ER or Golgi (PCC <0.1), unlike MitoTracker .
Versatility Across Imaging Modalities
This compound is compatible with multiple super-resolution techniques:
Key Finding : this compound supports 125-frame STED movies of cristae dynamics, outperforming earlier HIDE probes .
Biological Activity
SiR-DBCO is a fluorescent probe that has gained attention in the field of bioorthogonal chemistry, particularly for its applications in cellular imaging and studying biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with other fluorescent probes.
Overview of this compound
This compound (Silicon Rhodamine-Dibenzocyclooctyne) is a near-infrared fluorescent dye designed for bioorthogonal labeling in living cells. Its unique structure allows for efficient click chemistry reactions, enabling researchers to visualize cellular components with high specificity and minimal background noise. The DBCO moiety facilitates fast and selective reactions with azide-containing biomolecules, making it a valuable tool in live-cell imaging and tracking dynamic biological processes.
This compound operates through a bioorthogonal reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is characterized by:
- High Reactivity : The DBCO group reacts readily with azides under physiological conditions without the need for additional catalysts.
- Minimal Toxicity : this compound exhibits low cytotoxicity, allowing for prolonged observation of live cells without affecting their viability.
- Long-lasting Signal : The fluorescent signal generated by this compound persists longer than many traditional dyes, providing extended imaging capabilities.
Comparative Studies
Recent studies have demonstrated that this compound outperforms several conventional fluorescent dyes in terms of signal retention and specificity. For instance:
| Fluorescent Probe | Signal Retention (hours) | Cytotoxicity | Application |
|---|---|---|---|
| This compound | >12.5 | Low | Mitochondrial imaging |
| MitoTracker Deep Red | <2 | Moderate | General mitochondrial staining |
| mEmerald-TOMM20 | <1 | High | Mitochondrial tracking |
These findings indicate that this compound is particularly advantageous for long-term imaging studies, especially in mitochondrial research where prolonged observation is crucial.
Case Studies
- Mitochondrial Imaging : In a study published in Nature Chemical Biology, researchers utilized this compound to visualize mitochondrial dynamics in live cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs). The study revealed that this compound allowed for clear visualization of mitochondrial structures over extended periods without significant loss in signal intensity or cell viability .
- Fatty Acid Uptake Profiling : Another study highlighted the use of this compound in conjunction with azide-modified fatty acid probes to investigate fatty acid metabolism in glioblastoma cells. The integration of this compound facilitated the monitoring of cellular uptake and metabolic signaling pathways at single-cell resolution, providing insights into cancer cell proliferation mechanisms .
- Bioorthogonal Chemistry Applications : A review article emphasized the versatility of this compound in various bioorthogonal reactions within cellular organelles. The authors noted that DBCO-modified ligands exhibited superior reactivity compared to other click chemistry partners, enhancing the efficiency of biomolecule labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
